molecular formula C12H23N3O4S B14943135 N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide

N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide

Cat. No.: B14943135
M. Wt: 305.40 g/mol
InChI Key: QPLSXUZXTWDURY-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide is a complex organic compound that features both morpholine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperidine with morpholine sulfonyl chloride to form the sulfonylated piperidine intermediate. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide is unique due to its specific combination of morpholine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H23N3O4S

Molecular Weight

305.40 g/mol

IUPAC Name

N-[(1-morpholin-4-ylsulfonylpiperidin-4-yl)methyl]acetamide

InChI

InChI=1S/C12H23N3O4S/c1-11(16)13-10-12-2-4-14(5-3-12)20(17,18)15-6-8-19-9-7-15/h12H,2-10H2,1H3,(H,13,16)

InChI Key

QPLSXUZXTWDURY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCN(CC1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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